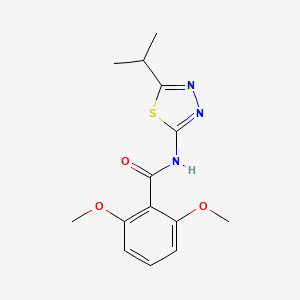

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of chemicals that include various thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom, with two adjacent nitrogen atoms. They are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives, such as N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide, typically involves cyclization reactions of thioacylhydrazones or thiobenzamides. These processes may include reactions with α-bromo-β-diketone and oxidative dimerization under specific conditions, as demonstrated in the synthesis of similar compounds (Lempert-Sréter, Lempert, & Møller, 1983).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by X-ray crystallography, NMR, MS, and IR techniques. These methods help in understanding the arrangement of atoms within the molecule and the nature of its bonds. The molecular structure is often stabilized by intramolecular hydrogen bonds, and intermolecular interactions like π–π stacking can also be significant (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including 1,5-dipolar electrocyclizations and reactions with diazo compounds. These reactions lead to the formation of different heterocyclic structures, demonstrating the reactivity and versatility of the thiadiazole core (Egli, Linden, & Heimgartner, 2007).

Physical Properties Analysis

The physical properties of thiadiazole derivatives can be investigated through their solubility, distribution coefficients, and sublimation characteristics. These properties are important for understanding the compound's behavior in different environments and its potential applications (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are influenced by their functional groups and molecular structure. This can include their reactivity in different chemical environments, their potential as ligands in metal-catalyzed reactions, and their roles in the formation of various bioactive molecules (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is part of a family of compounds that have seen significant research interest due to their unique structural properties. One study focused on the synthesis of similar compounds, demonstrating the intricate processes involved in creating these complex molecules (Lempert-Sréter, Lempert, & Møller, 1983). Structural analyses of these compounds, including NMR and elemental analysis, are crucial for understanding their potential applications in various fields of science.

Quality Control in Medicinal Chemistry

In medicinal chemistry, the development of quality control methods for compounds related to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is essential. A study by Sych et al. (2018) developed methods for identifying and determining impurities in similar compounds, highlighting the importance of ensuring purity and consistency in pharmaceutical applications (Sych et al., 2018).

Antimicrobial and Antiproliferative Properties

Research has explored the biological activities of compounds containing the 1,3,4-thiadiazole core, a structure similar to that of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide. Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and found them to possess significant DNA protective abilities and antimicrobial activity, suggesting potential applications in treating infections and protecting against DNA damage (Gür et al., 2020).

Environmental Impact and Degradation

The environmental impact and degradation pathways of related compounds have also been a focus of study. Research by Rouchaud et al. (2010) and Mamouni et al. (1992) investigated the hydrolysis and photodegradation of similar benzoylamide derivatives, providing insights into how these compounds behave in different environmental conditions and their potential environmental impact (Rouchaud et al., 2010), (Mamouni et al., 1992).

Molecular Docking Studies and Cancer Research

Molecular docking studies have been conducted to understand the mechanism behind the anticancer properties of compounds with structures similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide. These studies are crucial for developing more effective cancer therapies and understanding the interactions at a molecular level (Theoclitou et al., 2011).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,6-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)11-9(19-3)6-5-7-10(11)20-4/h5-8H,1-4H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFQTPAHZWVYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351387 |

Source

|

| Record name | Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82559-72-6 |

Source

|

| Record name | Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R*,4R*)-3-hydroxy-1-(pyridin-4-ylacetyl)piperidin-4-yl]isonicotinamide](/img/structure/B5568838.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-3,3-diphenylpiperidine](/img/structure/B5568857.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4'-(trifluoromethoxy)-3-biphenylcarboxamide hydrochloride](/img/structure/B5568868.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-methylpiperazine](/img/structure/B5568869.png)

![1-{3-[(1,3-benzoxazol-2-ylthio)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5568881.png)

![1-ethyl-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5568894.png)

![N-[(5-ethylpyridin-2-yl)methyl]-N,4-dimethylpyrimidin-2-amine](/img/structure/B5568914.png)

![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)